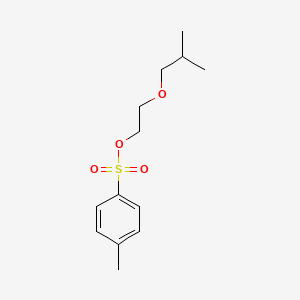
2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of a sulfonate group attached to a benzene ring, along with a 2-(2-methylpropoxy)ethyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(2-methylpropoxy)ethanol with 4-methylbenzenesulfonyl chloride. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like tetrahydrofuran (THF) or dichloromethane. The reaction is typically conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-Butoxyethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate is unique due to its specific substituent groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H20O4S |
|---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
2-(2-methylpropoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H20O4S/c1-11(2)10-16-8-9-17-18(14,15)13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
YITUKYFDNJAPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




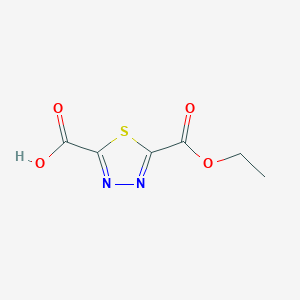
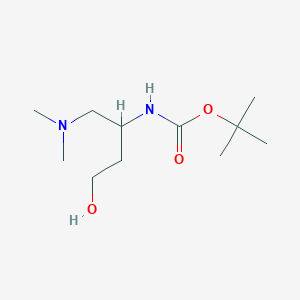
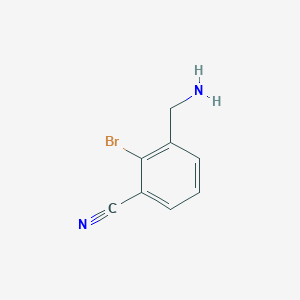
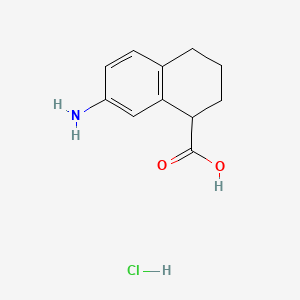
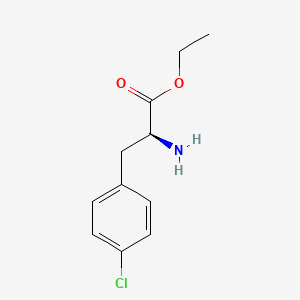
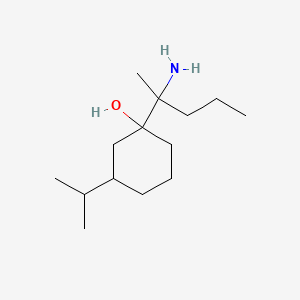
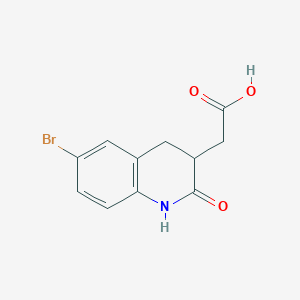
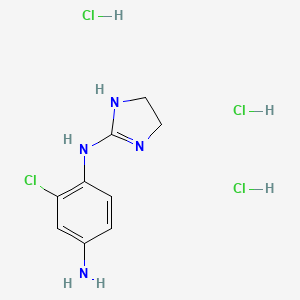
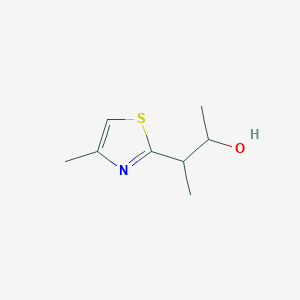
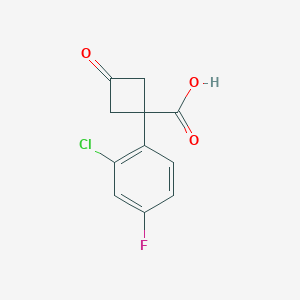
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)

